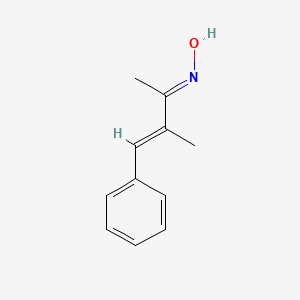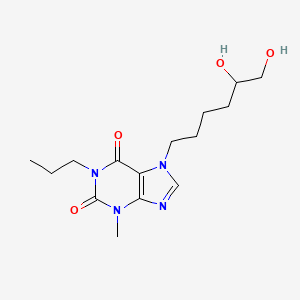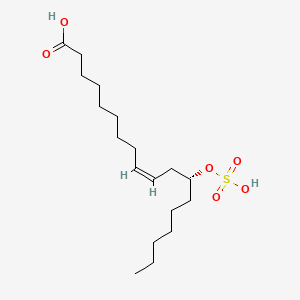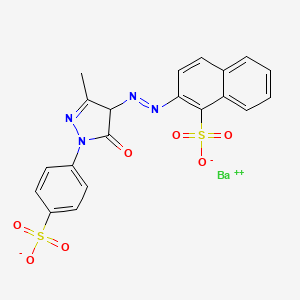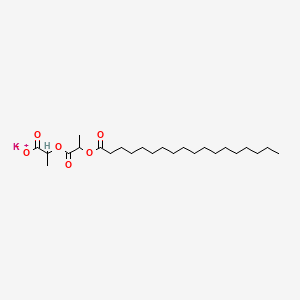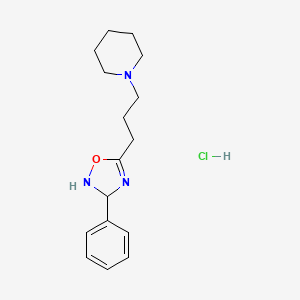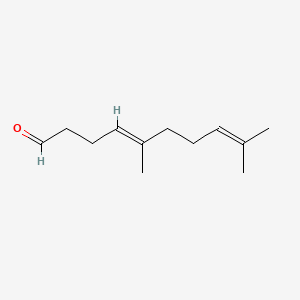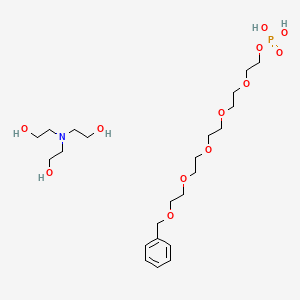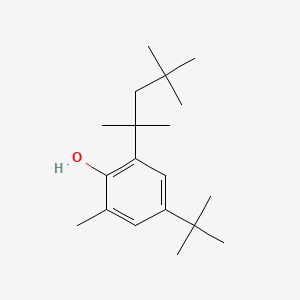
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,1,3,3-Tetrametilbutil)-4-terc-butil-2-cresol, también conocido como 4-(1,1,3,3-tetrametilbutil)fenol, es un compuesto orgánico con la fórmula molecular C14H22O. Este compuesto es un tipo de fenol, caracterizado por la presencia de un grupo hidroxilo (-OH) unido a un grupo hidrocarburo aromático. Es comúnmente utilizado en diversas aplicaciones industriales debido a su estabilidad química y efectividad como antioxidante .
Métodos De Preparación
La síntesis de 6-(1,1,3,3-Tetrametilbutil)-4-terc-butil-2-cresol típicamente involucra la alquilación de fenol con 1,1,3,3-tetrametilbutil cloruro en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación selectiva del producto deseado . Los métodos de producción industrial a menudo involucran rutas sintéticas similares pero a mayor escala, con pasos de purificación adicionales para lograr la pureza del producto requerida .
Análisis De Reacciones Químicas
6-(1,1,3,3-Tetrametilbutil)-4-terc-butil-2-cresol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede ser oxidado para formar quinonas bajo condiciones específicas.
Reducción: El compuesto puede ser reducido para formar los hidrocarburos correspondientes.
Sustitución: El anillo aromático puede experimentar reacciones de sustitución electrófila, como la nitración, sulfonación y halogenación.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno y electrófilos como el ácido nítrico para la nitración . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
6-(1,1,3,3-Tetrametilbutil)-4-terc-butil-2-cresol tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Mecanismo De Acción
El principal mecanismo de acción de 6-(1,1,3,3-Tetrametilbutil)-4-terc-butil-2-cresol involucra sus propiedades antioxidantes. El compuesto puede donar átomos de hidrógeno a los radicales libres, neutralizándolos así y previniendo el daño oxidativo a otras moléculas. Esta acción está facilitada por el grupo hidroxilo unido al anillo aromático, que puede participar fácilmente en reacciones redox . Los objetivos moleculares y las vías involucradas incluyen varias vías de estrés oxidativo y mecanismos de defensa antioxidante celular .
Comparación Con Compuestos Similares
6-(1,1,3,3-Tetrametilbutil)-4-terc-butil-2-cresol es similar a otros compuestos fenólicos como:
- p-(1,1,3,3-Tetrametilbutil)calix 6areno : Un compuesto cíclico con grupos hidrófobos similares pero diferentes propiedades estructurales .
Triton X-100: Un surfactante no iónico con un grupo hidrófobo similar pero diferentes cadenas de óxido de etileno.
IGEPAL CA-630: Otro surfactante con cadenas de óxido de etileno ligeramente más cortas en comparación con Triton X-100.
La singularidad de 6-(1,1,3,3-Tetrametilbutil)-4-terc-butil-2-cresol reside en su combinación específica de propiedades hidrófobas e hidrófilas, lo que lo hace altamente efectivo como antioxidante y estabilizador en diversas aplicaciones .
Propiedades
Número CAS |
71889-15-1 |
|---|---|
Fórmula molecular |
C19H32O |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
4-tert-butyl-2-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O/c1-13-10-14(18(5,6)7)11-15(16(13)20)19(8,9)12-17(2,3)4/h10-11,20H,12H2,1-9H3 |
Clave InChI |
NRWUHKORTFMBBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


